molecular formula C24H26ClN5O2S B2391945 1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-61-7

1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2391945
CAS No.: 1114652-61-7
M. Wt: 484.02
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Biological Activity

1-[(4-chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound exhibits a variety of biological activities, particularly in the fields of oncology and pharmacology. Its structure includes a triazole ring and various functional groups that contribute to its reactivity and biological interactions.

  • Molecular Formula: C24H26ClN5O2S
  • Molecular Weight: 484.0 g/mol
  • CAS Number: 1114877-14-3

Biological Activity Overview

Research indicates that compounds in the quinazoline family, including this specific derivative, possess significant biological activities. These include:

  • Anticancer Activity : Quinazolines have been extensively studied for their potential as anticancer agents. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to increased cytotoxicity in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Studies

In a comparative study examining various quinazoline derivatives, this compound was tested against several cancer cell lines including HepG2 (liver cancer) and HCT-116 (colon cancer). The findings indicated that:

  • IC50 Values : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against different cell lines, indicating potent cytotoxic effects.
CompoundCell LineIC50 (μM)
1HepG26.29
1HCT-1162.44

These results suggest that the structural modifications in the compound enhance its binding affinity to DNA and its ability to induce cytotoxicity.

The mechanism through which this compound exerts its anticancer effects involves:

  • Intercalation with DNA : The triazole moiety allows for effective intercalation between DNA bases, disrupting replication processes.
  • Topoisomerase II Inhibition : By inhibiting topoisomerase II, the compound prevents proper DNA unwinding and replication, leading to increased cell death in rapidly dividing cancer cells.

Case Studies

In a recent publication focusing on novel anticancer compounds derived from quinazolines, this specific derivative was highlighted for its effectiveness against multicellular spheroids—an advanced model for studying tumor behavior in vitro. The study emphasized its potential for further development as a therapeutic agent due to its ability to penetrate deeper into tumor structures compared to traditional monolayer cultures.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(29)27-28-24(30)33-14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCMATQCFWPHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.